molecular formula C6H6BrClN2 B6251370 3-bromo-2-chloro-5-methylpyridin-4-amine CAS No. 1563534-11-1

3-bromo-2-chloro-5-methylpyridin-4-amine

Cat. No.: B6251370
CAS No.: 1563534-11-1
M. Wt: 221.5
InChI Key:
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Description

3-bromo-2-chloro-5-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-methylpyridin-4-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Suzuki cross-coupling reactions. These reactions are optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-2-chloro-5-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its substituents can influence its reactivity and interaction with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-chloro-4-methylpyridin-2-amine
  • 5-bromo-2-chloropyridine
  • 2-chloro-5-methylpyridin-3-amine

Uniqueness

3-bromo-2-chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

CAS No.

1563534-11-1

Molecular Formula

C6H6BrClN2

Molecular Weight

221.5

Purity

95

Origin of Product

United States

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